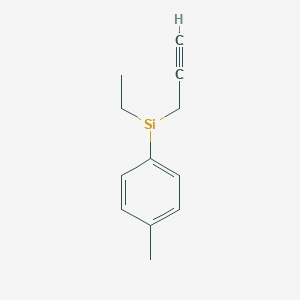

CID 78066222

Description

CID 78066222 is a chemical compound of interest in pharmacological and analytical research due to its structural and functional properties. For instance, Figure 1 () illustrates a chemical structure labeled as "CID," which may represent a compound structurally analogous to this compound. The gas chromatography-mass spectrometry (GC-MS) analysis of CIEO (Citrus aurantium essential oil) fractions (Figure 1C) highlights methodologies relevant for characterizing this compound, such as vacuum distillation and spectral analysis .

Key physicochemical properties (e.g., molecular weight, solubility) and synthetic pathways for similar compounds are detailed in . For example, a structurally related compound (CAS 20358-06-9) features a molecular formula of C₇H₅FN₂S, molecular weight of 168.19 g/mol, and solubility of 0.249 mg/mL. These parameters may serve as proxies for this compound in absence of direct data .

Properties

Molecular Formula |

C12H15Si |

|---|---|

Molecular Weight |

187.33 g/mol |

InChI |

InChI=1S/C12H15Si/c1-4-10-13(5-2)12-8-6-11(3)7-9-12/h1,6-9H,5,10H2,2-3H3 |

InChI Key |

IMKWRYFQAOOURH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC#C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 78066222 involve specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:

Raw Material Mixing: Proportionally adding raw materials into a mixer and uniformly stirring to obtain a mixture.

Reaction: Adding the mixture into a reaction kettle, mixing and reacting under controlled conditions.

Extrusion and Granulation: Using a double-screw extruder to extrude and granulate the product.

Chemical Reactions Analysis

CID 78066222 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as chromic acid.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78066222 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and effects on human health.

Industry: Utilized in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 78066222 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Comparison

*Estimated based on analogs in .

Structural and Functional Insights

- Synthetic Analogs () : Compounds like CAS 20358-06-9 share structural motifs (e.g., aromatic rings, sulfur-containing groups) with this compound, enabling similar reactivity in organic synthesis. Their synthesis involves halogenation and nucleophilic substitution, suggesting this compound may follow analogous pathways .

- Protein-Targeted CIDs (): Photocleavable chemical inducers of dimerization (CIDs) like pRap enable spatiotemporal control of protein interactions.

- Clinical Relevance () : CID as chemotherapy-induced diarrhea (incidence: 26.4% in controls) is mitigated by moxibustion (reduced to 8.3%). This contrasts with the chemical compound this compound, underscoring the dual use of "CID" in biomedical literature .

Research Findings and Limitations

- Analytical Characterization : this compound’s detection via GC-MS (Figure 1C) and vacuum distillation fractionation (Figure 1D) aligns with protocols for volatile compound analysis . However, its mass spectrum (Figure 1D) remains uninterpreted in the evidence.

- Pharmacological Potential: highlights analogs with high GI absorption and CYP1A2 inhibition, suggesting this compound may exhibit similar pharmacokinetic or toxicological profiles .

- Contradictions : The term "CID" refers ambiguously to both chemical compounds (e.g., dimerizers) and clinical conditions (e.g., diarrhea), necessitating careful contextualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.